![molecular formula C17H17NO3 B15172241 (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one CAS No. 920799-36-6](/img/structure/B15172241.png)
(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and morpholine.
Formation of Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where 4-hydroxybenzaldehyde is treated with benzyl bromide in the presence of a base like potassium carbonate.
Cyclization: The benzyloxy-substituted benzaldehyde is then subjected to a cyclization reaction with morpholine under acidic conditions to form the morpholinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the morpholinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl-substituted morpholinones.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
科学的研究の応用
(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholinone ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
(6S)-6-[4-(Methoxy)phenyl]morpholin-3-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(6S)-6-[4-(Ethoxy)phenyl]morpholin-3-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
(6S)-6-[4-(Phenoxy)phenyl]morpholin-3-one: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one imparts unique properties, such as enhanced hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications in research and industry.
特性
CAS番号 |
920799-36-6 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
(6S)-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C17H17NO3/c19-17-12-21-16(10-18-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |
InChIキー |
BWOUQDTYEOAYLH-MRXNPFEDSA-N |
異性体SMILES |
C1[C@@H](OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
正規SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


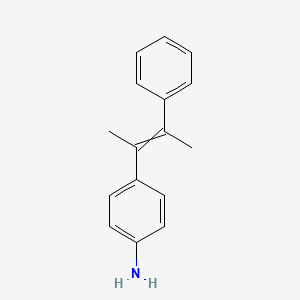
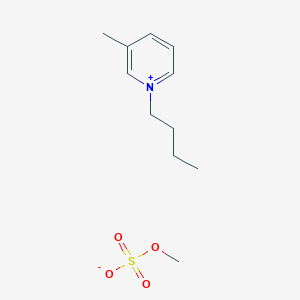
methanone](/img/structure/B15172163.png)
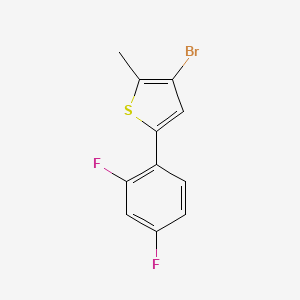
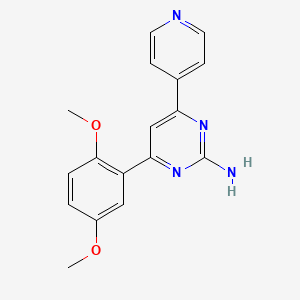
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)
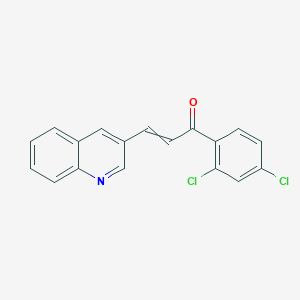

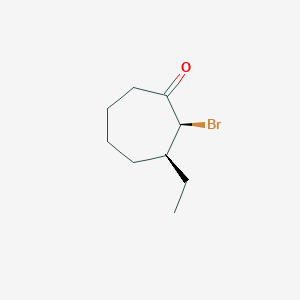
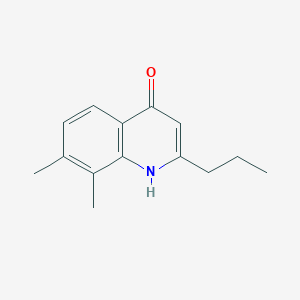
![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
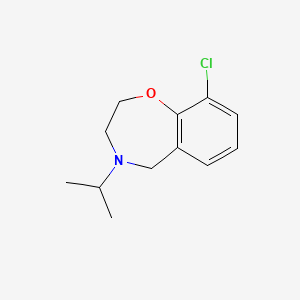
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
